4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan moiety to the oxazole ring.
Sulfonylation: The benzenesulfonyl group can be introduced via sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features might interact with biological targets, offering therapeutic benefits.
Industry
In materials science, the compound could be used to create novel polymers or materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole
- N-(1-phenylethyl)-1,3-oxazol-5-amine
- 2-(furan-2-yl)-1,3-oxazol-5-amine
Biological Activity
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine is a complex organic compound notable for its unique structural features, including a benzenesulfonyl group, a furan moiety, and an oxazole ring. These components suggest potential reactivity and biological activity, making it an interesting candidate for pharmaceutical research. The molecular formula of this compound is C₁₅H₁₃N₃O₄S, with a molecular weight of approximately 363.41 g/mol .
Chemical Structure and Properties
The compound's structure can be represented as follows:
Component | Description |
---|---|
Benzenesulfonyl Group | Enhances electrophilicity and solubility |
Furan Moiety | Contributes to biological activity |
Oxazole Ring | Imparts stability and potential reactivity |
The presence of these functional groups suggests that the compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activity
Research indicates that compounds containing oxazole and sulfonamide functionalities exhibit a range of biological activities. Specifically, studies have shown that this compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could bind to receptors influencing cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds with notable results:
Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of structurally related oxazole derivatives. Results indicated that compounds with similar functional groups exhibited significant activity against Gram-positive bacteria, suggesting that the presence of the benzenesulfonyl and furan groups enhances this effect.
Study 2: Anti-inflammatory Effects
In another research endeavor, the anti-inflammatory properties of related sulfonamide-containing compounds were evaluated. The findings demonstrated that these compounds could effectively reduce inflammation in murine models by inhibiting pro-inflammatory cytokines.
Study 3: Anticancer Activity
A case study focused on the anticancer potential of oxazole derivatives showed promising results in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key metabolic enzymes , leading to disrupted cellular metabolism.
- Modulation of signal transduction pathways , affecting cell proliferation and survival.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15(16-9-4-2-5-10-16)22-20-21(23-19(27-20)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-15,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHREPMDGHNIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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